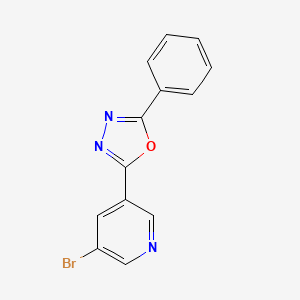

2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O/c14-11-6-10(7-15-8-11)13-17-16-12(18-13)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUCGCFKPCQJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CN=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675107 | |

| Record name | 3-Bromo-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-63-2 | |

| Record name | 3-Bromo-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Investigating the Therapeutic Potential of 2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole Derivatives

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Focused Investigation

The 1,3,4-oxadiazole ring is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and favorable electronic properties, including its ability to act as a bioisostere for amide and ester groups, make it a cornerstone in the design of novel therapeutic agents.[1][2] The stability of the oxadiazole ring in aqueous media and its capacity to engage in crucial π–π stacking interactions and form hydrogen bonds with biological targets further underscore its significance.[3] Compounds incorporating this moiety are not merely academic curiosities; they are found in marketed drugs such as the antiretroviral Raltegravir and the antihypertensive Tiodazosin, demonstrating their clinical translatability.[4]

This guide focuses on a specific, yet-to-be-fully-explored class of derivatives: 2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole . The design of this molecule is deliberate, combining three key pharmacophoric elements:

-

The 1,3,4-Oxadiazole Core: Provides the stable, biologically active heterocyclic foundation.

-

The Phenyl Group: A fundamental aryl substituent known to engage in hydrophobic and aromatic interactions within receptor binding pockets.

-

The 5-Bromopyridin-3-YL Moiety: The pyridine ring is a common feature in numerous successful drugs, while the bromine atom introduces the potential for halogen bonding—a strong, directional, non-covalent interaction that can significantly enhance binding affinity and selectivity.

Given the extensive literature on the diverse biological activities of substituted 1,3,4-oxadiazoles—ranging from anticancer to antimicrobial effects—this specific derivative class represents a fertile ground for the discovery of novel lead compounds.[5][6][7] This document serves as a technical roadmap for synthesizing these compounds and systematically evaluating their potential biological activities, grounded in established scientific protocols and a forward-looking approach to structure-activity relationship (SAR) studies.

Part 1: Synthesis and Characterization

The successful evaluation of any novel compound class begins with a robust and reproducible synthetic pathway. The most common and effective route to 2,5-disubstituted-1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process designed for efficiency and high yield, starting from commercially available precursors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. ijpsr.info [ijpsr.info]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

An In-Depth Spectroscopic Guide to 2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole: Elucidating Molecular Structure and Purity

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the precise determination of a molecule's structure is paramount. For novel heterocyclic compounds such as 2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole, a multi-faceted analytical approach is not just best practice, but a necessity for ensuring purity, confirming identity, and understanding chemical behavior. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, drawing upon foundational principles and comparative data from analogous structures. As a Senior Application Scientist, the rationale behind the interpretation of spectral data is as crucial as the data itself. This guide is therefore structured to provide not only the "what" but also the "why" for researchers, scientists, and drug development professionals.

The subject molecule, with its amalgamation of a brominated pyridine ring, a stable 1,3,4-oxadiazole core, and a phenyl group, presents a unique electronic environment. Understanding how these moieties interact and manifest in various spectroscopic techniques is key to its characterization. This guide will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Predicted Spectroscopic Landscape

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. The interplay of the electron-withdrawing bromopyridinyl group and the phenyl ring, mediated by the oxadiazole linker, will govern the chemical shifts and coupling constants observed in NMR, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of the target compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electron density around the nuclei, which is a direct consequence of the surrounding functional groups.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with a well-defined experimental protocol.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and its higher boiling point, which is beneficial for variable temperature studies.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shifts.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems. For the ¹³C NMR spectrum, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to be the most informative. The protons on the phenyl and bromopyridinyl rings will exhibit distinct chemical shifts and coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Phenyl H (ortho) | 8.10 - 8.20 | Doublet of doublets (dd) or Multiplet (m) | ~7-8 (ortho), ~1-2 (meta) | Deshielded due to proximity to the electron-withdrawing oxadiazole ring. |

| Phenyl H (meta, para) | 7.50 - 7.65 | Multiplet (m) | Experience a more typical aromatic environment. | |

| Pyridinyl H2' | 9.20 - 9.30 | Doublet (d) | ~2.0 | Highly deshielded due to the adjacent nitrogen and being ortho to the oxadiazole ring. |

| Pyridinyl H4' | 8.80 - 8.90 | Doublet of doublets (dd) | ~2.0, ~0.5 | Deshielded by the nitrogen and influenced by the bromine atom. |

| Pyridinyl H6' | 8.40 - 8.50 | Doublet (d) | ~2.0 | Influenced by the adjacent nitrogen and bromine. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbons of the oxadiazole ring are characteristically found at lower field (higher ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Oxadiazole C2 | 164.0 - 166.0 | Highly deshielded due to attachment to two heteroatoms (O and N).[1] |

| Oxadiazole C5 | 161.0 - 163.0 | Similar to C2, highly deshielded.[1] |

| Pyridinyl C3' | 135.0 - 137.0 | Attached to the oxadiazole ring. |

| Pyridinyl C5' | 120.0 - 122.0 | Carbon bearing the bromine atom; the shift is influenced by the heavy atom effect. |

| Pyridinyl C2', C4', C6' | 150-155, 140-145, 130-135 | The exact shifts will depend on the combined electronic effects of the nitrogen, bromine, and oxadiazole substituents. |

| Phenyl C1'' | 123.0 - 125.0 | The carbon attached to the oxadiazole ring. |

| Phenyl C (ortho, meta, para) | 126.0 - 132.0 | Typical aromatic carbon chemical shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: A Quick and Reliable Fingerprint

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic rings and the oxadiazole core.

| Wave Number (cm⁻¹) | Vibrational Mode | Significance |

| 3100 - 3000 | C-H stretch | Aromatic C-H bonds on the phenyl and pyridinyl rings. |

| 1610 - 1580 | C=N stretch | Characteristic of the oxadiazole ring.[2] |

| 1550 - 1450 | C=C stretch | Aromatic ring skeletal vibrations. |

| 1250 - 1200 | C-O-C stretch | Asymmetric stretch of the ether linkage within the oxadiazole ring.[3] |

| 1070 - 1020 | =C-O-C= stretch | Symmetric stretch within the oxadiazole ring. |

| 850 - 750 | C-H bend | Out-of-plane bending of aromatic C-H bonds, indicative of substitution patterns. |

| ~700 | C-Br stretch | Characteristic absorption for the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable clues about the molecular structure.

Experimental Protocol: Unveiling the Molecular Ion and its Fragments

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for determining the accurate mass and, consequently, the elemental formula.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₃H₈BrN₃O.[4] The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units.

Predicted Molecular Ion:

-

[M]⁺: m/z 301 and 303

-

[M+H]⁺: m/z 302 and 304

Caption: Predicted major fragmentation pathways.

Key Fragmentation Pathways:

-

Loss of N₂: A common fragmentation pathway for some nitrogen-containing heterocyles.

-

Cleavage of the oxadiazole ring: This can lead to the formation of benzoyl cation ([C₇H₅O]⁺, m/z 105) and subsequently the phenyl cation ([C₆H₅]⁺, m/z 77) through the loss of carbon monoxide.

-

Formation of the bromopyridinyl nitrile cation: Cleavage can also yield the bromopyridinyl fragment.

-

Loss of Bromine: The bromopyridinyl fragment can further lose a bromine radical.

Conclusion: A Cohesive Analytical Picture

The combination of NMR, IR, and Mass Spectrometry provides a powerful and synergistic approach to the structural elucidation and purity assessment of this compound. Each technique offers a unique piece of the puzzle, and together they create a detailed and self-validating analytical picture. For researchers in drug development and materials science, a thorough understanding and application of these spectroscopic methods are indispensable for advancing their scientific endeavors. This guide serves as a foundational resource for interpreting the expected spectroscopic data for this novel heterocyclic compound, grounded in established scientific principles and comparative analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.1187385-63-2 BOC Sciences United States [bocscichem.lookchem.com]

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Crystal Structure of 2,5-Disubstituted 1,3,4-Oxadiazoles: A Case Study on 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in drug discovery and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide groups make it a cornerstone in the design of novel therapeutic agents. The oxadiazole core is a versatile pharmacophore, frequently found in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The specific molecule of interest, this compound, combines three key structural features:

-

The 1,3,4-Oxadiazole Core: Provides a rigid, planar scaffold that helps in orienting substituents in a defined three-dimensional space.

-

The Phenyl Group: A classic aromatic substituent that can engage in hydrophobic and π-π stacking interactions.

-

The 5-Bromopyridin-3-yl Group: Introduces a nitrogen atom for potential hydrogen bonding and a bromine atom, which can participate in halogen bonding—a critical, yet often underutilized, interaction in crystal engineering and ligand-receptor binding.

Understanding the precise three-dimensional arrangement of these groups through single-crystal X-ray diffraction is paramount. The crystal structure reveals not only the intramolecular geometry (bond lengths, angles, and conformations) but also the intricate network of intermolecular interactions that govern the solid-state packing. This information is invaluable for structure-based drug design, polymorphism screening, and predicting the physicochemical properties of the compound.

Part 1: Synthesis and Crystallization Workflow

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. The most common and reliable method involves a two-step, one-pot reaction starting from a carboxylic acid and a hydrazide, followed by cyclodehydration.

Experimental Protocol: Synthesis

Rationale: This protocol is designed for high efficiency and purity. The use of phosphorus oxychloride (POCl₃) is a classic and highly effective method for the cyclodehydration of the intermediate N-acylhydrazone, leading to the formation of the stable 1,3,4-oxadiazole ring.

-

Step 1: Formation of the N-Acylhydrazone Intermediate.

-

To a solution of 5-bromonicotinohydrazide (1.0 eq) in ethanol, add benzaldehyde (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The intermediate product will often precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole.

-

Disperse the dried N-acylhydrazone intermediate from Step 1 in phosphorus oxychloride (POCl₃), which acts as both the solvent and the dehydrating agent.

-

Reflux the mixture for 5-7 hours. The reaction should be conducted in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Caption: Synthetic pathway for this compound.

Experimental Protocol: Single Crystal Growth

Rationale: The goal of crystallization is to allow molecules to self-assemble into a highly ordered, single-crystal lattice. The slow evaporation technique is chosen for its simplicity and effectiveness in producing high-quality crystals for small organic molecules by gradually increasing the solute concentration beyond its saturation point.

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., acetone, ethanol, dichloromethane, ethyl acetate, hexane). The ideal solvent is one in which the compound is moderately soluble at room temperature.

-

Preparation of Saturated Solution: Dissolve a small amount of the purified oxadiazole derivative in the chosen solvent (or a binary solvent mixture like dichloromethane/hexane) in a clean vial. Gently warm the solution to ensure complete dissolution.

-

Slow Evaporation: Cover the vial with a cap or parafilm, and pierce a few small holes in the covering. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed, single crystals of sufficient size and quality appear, carefully harvest them from the mother liquor using a spatula or forceps.

Part 2: Crystallographic Analysis and Structural Insights

The following data is a representative analysis based on published structures of similar 2-(pyridin-3-yl)-5-phenyl-1,3,4-oxadiazole analogs. The presence of the bromo-substituent is expected to influence the crystal packing primarily through potential halogen bonding, but the core intramolecular geometry should remain highly comparable.

Table 1: Representative Crystallographic Data

| Parameter | Expected Value | Significance |

| Chemical Formula | C₁₃H₈BrN₃O | Confirms the elemental composition of the molecule. |

| Formula Weight | 302.13 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. Monoclinic is very common for such molecules. |

| Space Group | P2₁/c or P-1 | Defines the specific symmetry operations within the unit cell. These are common for centrosymmetric packing. |

| a, b, c (Å) | a ≈ 8-12 Å, b ≈ 5-9 Å, c ≈ 15-20 Å | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90°, β ≈ 95-105°, γ = 90° (for Monoclinic) | The angles of the unit cell. |

| Volume (ų) | ≈ 1200-1600 ų | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | ≈ 1.5-1.7 g/cm³ | The theoretical density of the crystal. |

| R-factor (R_int) | < 0.05 | A measure of the quality of the diffraction data and the refinement of the crystal structure model. |

Intramolecular Geometry

The crystal structure would reveal a nearly planar conformation. The central 1,3,4-oxadiazole ring is inherently planar. The dihedral angle between this central ring and the adjacent phenyl and bromopyridyl rings is typically small, usually less than 20°. This overall planarity facilitates efficient crystal packing and maximizes π-system overlap.

Bond lengths and angles within the oxadiazole ring are expected to be consistent with established values, showing partial double-bond character for the C-N and C-O bonds, which confirms electron delocalization within the heterocyclic system.

Supramolecular Assembly and Intermolecular Interactions

The true power of crystal structure analysis lies in understanding how individual molecules interact to build the solid-state architecture. For this molecule, a rich network of non-covalent interactions is anticipated.

-

π-π Stacking: The planar aromatic rings (phenyl, pyridyl, and oxadiazole) are prime candidates for π-π stacking interactions. These typically occur in an offset or parallel-displaced fashion, with centroid-to-centroid distances in the range of 3.5–4.0 Å. This is a major cohesive force in the crystal lattice.

-

Hydrogen Bonding: While lacking traditional hydrogen bond donors (like O-H or N-H), the molecule can act as a hydrogen bond acceptor. The nitrogen atom of the pyridine ring and the oxygen atom of the oxadiazole ring can accept weak C-H···N and C-H···O hydrogen bonds from neighboring molecules. These interactions, though weak, are numerous and collectively contribute significantly to crystal stability.

-

Halogen Bonding: This is a critical interaction specific to our target molecule. The bromine atom on the pyridine ring is an electrophilic region (a "σ-hole") on the halogen's outer surface. This can form an attractive, directional interaction with a nucleophilic atom on an adjacent molecule, such as the oxadiazole nitrogen (C-Br···N) or oxygen (C-Br···O). The geometry of this bond is typically linear (approaching 180°), and the distance is shorter than the sum of the van der Waals radii of the two atoms. Halogen bonds are comparable in strength to conventional hydrogen bonds and are a powerful tool in crystal engineering.

Caption: Key intermolecular interactions in the crystal packing of the title compound.

Part 3: Implications for Drug Development

A detailed understanding of the crystal structure provides critical insights that accelerate drug development:

-

Structure-Activity Relationship (SAR): The defined conformation of the molecule in the solid state can be used as a low-energy, bioactive conformation for computational modeling and docking studies. It helps rationalize why certain substitutions enhance biological activity. For instance, the orientation of the bromopyridyl group and its ability to form halogen bonds could be crucial for binding to a specific protein target.

-

Polymorphism Screening: Many drug candidates exhibit polymorphism—the ability to exist in multiple crystal forms with different physical properties (solubility, stability, bioavailability). A primary crystal structure determination is the essential first step in identifying and characterizing potential polymorphs.

-

Formulation Development: The stability of the crystal lattice, dictated by the intermolecular interactions, influences the compound's melting point, solubility, and dissolution rate. This information is vital for designing stable and effective drug formulations. The presence of strong, directional interactions like halogen bonds often leads to more robust and stable crystal lattices.

Conclusion

While the specific crystal structure of this compound awaits public disclosure, a comprehensive analysis based on its constituent parts and closely related analogs provides a robust and scientifically grounded framework for its study. The molecule is expected to be largely planar, with its solid-state architecture dominated by a combination of π-π stacking, weak hydrogen bonds, and, most notably, directional C-Br···N/O halogen bonds. These structural features not only define its physicochemical properties but also offer compelling opportunities for its application in rational drug design, where such specific and directional interactions can be exploited to achieve high-affinity and selective binding to biological targets. The protocols and analyses presented here form a complete guide for researchers aiming to synthesize, crystallize, and structurally characterize this promising molecule.

In Silico Modeling of 2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole Interactions

An In-Depth Technical Guide:

Introduction: The Rationale for a Computational Approach

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide spectrum of biological activities.[1][2][3] Compounds incorporating this five-membered heterocyclic ring have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3][4][5] The specific compound of interest, 2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole, combines this potent scaffold with pyridine and phenyl rings, creating a molecule with significant therapeutic potential waiting to be explored.

In the modern drug discovery paradigm, beginning this exploration with in silico modeling is not merely a preliminary step but a strategic imperative. Computational methods allow us to build a comprehensive profile of a molecule's potential behavior—from identifying its most likely biological targets to predicting its stability and pharmacokinetic properties—before a single physical experiment is conducted. This "fail fast, fail cheap" approach saves immense time and resources by focusing laboratory efforts on the most promising candidates.[6][7]

This technical guide provides a comprehensive, protocol-driven framework for the in silico evaluation of this compound. It is designed for researchers, computational chemists, and drug development professionals, offering not just a sequence of steps, but the causal logic behind each experimental choice. We will navigate from the foundational structure of the molecule to a robust prediction of its biological interactions and drug-likeness, establishing a self-validating computational workflow that prioritizes scientific integrity and actionable insights.

Section 1: Ligand Preparation and Physicochemical Profiling

The first step in any computational analysis is to prepare a high-quality, three-dimensional structure of the ligand and understand its fundamental physicochemical properties. This foundation ensures the accuracy of all subsequent simulations.

Ligand Structure Generation

A 2D representation of this compound must be converted into a 3D conformer. This process involves energy minimization to achieve a low-energy, sterically favorable conformation.

Protocol 1: 3D Structure Generation and Energy Minimization

-

2D Sketching: Draw the structure of this compound using chemical drawing software such as ChemDraw or the free PubChem Sketcher.

-

Format Conversion: Save the structure in a 3D format, such as SDF (Structure-Data File) or MOL2.

-

Energy Minimization: Import the 3D structure into a molecular modeling program (e.g., Avogadro, UCSF Chimera). Use a suitable force field (e.g., MMFF94 or UFF) to perform energy minimization. This step resolves any steric clashes and finds a stable 3D conformation.

-

File Preparation: The final, energy-minimized structure should be saved in a PDBQT format for docking with AutoDock Vina or a MOL2 format for other applications. This preparation typically involves adding Gasteiger charges and defining the rotatable bonds.

ADMET & Physicochemical Property Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to prevent late-stage drug development failures.[8][9] In silico tools can predict these properties based on the molecule's structure, providing an early look at its drug-likeness.[6][10]

Protocol 2: In Silico ADMET Prediction

-

Select a Tool: Utilize a comprehensive, free web-based tool like SwissADME or pkCSM.

-

Input Structure: Provide the molecular structure, typically as a SMILES string obtained from the 2D sketch.

-

Run Analysis: Execute the prediction workflow on the server.

-

Data Compilation: Collate the output data into a structured table for analysis. Key parameters to evaluate include Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, CYP enzyme inhibition, and predicted toxicity.

Table 1: Predicted Physicochemical and ADMET Properties (Hypothetical Data)

| Property | Predicted Value | Interpretation | Reference |

| Molecular Weight | 316.15 g/mol | Compliant with Lipinski's Rule (<500) | SwissADME |

| LogP (Lipophilicity) | 3.10 | Optimal for membrane permeability | SwissADME |

| H-bond Donors | 0 | Compliant with Lipinski's Rule (<5) | SwissADME |

| H-bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) | SwissADME |

| GI Absorption | High | Good candidate for oral administration | pkCSM |

| BBB Permeant | Yes | Potential for CNS activity | pkCSM |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions | SwissADME |

| Ames Toxicity | Non-toxic | Low mutagenic potential | pkCSM |

Causality Note: By running this analysis first, we establish whether the compound has a "drug-like" profile. A molecule with poor predicted ADMET properties, such as low absorption or high toxicity, might be deprioritized regardless of its binding affinity to a target, thereby saving significant computational effort.[9]

Section 2: The Core Computational Workflow

This section details the primary stages of the in silico investigation: identifying a biological target, predicting the binding interaction through molecular docking, and validating the stability of that interaction with molecular dynamics.

Target Identification

Since a specific biological target for this molecule is not predefined, we must use computational methods to identify potential protein partners. This is a critical step that transforms the investigation from a general profiling exercise into a focused, hypothesis-driven study. Studies on similar 1,3,4-oxadiazole derivatives have identified targets like cyclooxygenase (COX) enzymes[1], B-cell lymphoma 2 (BCL-2)[11], and epidermal growth factor receptor (EGFR)[12], which can serve as a starting point for a candidate list.

Protocol 3: Reverse Docking for Target Identification

-

Prepare Ligand: Use the energy-minimized 3D structure of the compound from Protocol 1.

-

Select a Server: Use a reverse docking server like PharmMapper or SuperPred. These platforms dock the uploaded ligand against a library of thousands of protein structures from the Protein Data Bank (PDB).

-

Submit Job: Upload the ligand file and configure the search parameters.

-

Analyze Results: The server will return a ranked list of potential protein targets based on docking scores or fit scores. Prioritize targets that are therapeutically relevant and appear consistently across different scoring functions.

-

Target Selection: Select the top 1-3 high-scoring, druggable targets for detailed molecular docking analysis. For this guide, we will proceed with a hypothetical top hit: Epidermal Growth Factor Receptor (EGFR) , a known cancer target.[12]

Molecular Docking

Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand when it interacts with a target protein.[13][14] This provides the first quantitative estimate of the compound's potency.

Protocol 4: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., EGFR) from the RCSB Protein Data Bank (PDB).

-

Using software like UCSF Chimera or AutoDock Tools, prepare the receptor by removing water molecules and co-crystallized ligands, repairing any missing side chains, and adding polar hydrogens.[15][16]

-

Save the prepared receptor in the PDBQT format.

-

-

Grid Box Definition:

-

Identify the active site of the receptor. If a co-crystallized ligand was present, the active site is well-defined. Otherwise, use site-finder tools.

-

Define the search space for the docking algorithm by creating a "grid box" that encompasses the entire active site. The size and center coordinates of this box are critical parameters.[14]

-

-

Ligand Preparation:

-

Use the energy-minimized ligand structure from Protocol 1, ensuring it is in the PDBQT format with rotatable bonds defined.

-

-

Execution:

-

Run AutoDock Vina from the command line, providing the prepared receptor, ligand, and grid box configuration as inputs.[14]

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt

-

-

Results Analysis:

-

Vina will output several binding poses ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

-

Visualize the top-ranked pose in complex with the receptor using PyMOL or UCSF Chimera. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the active site residues.

-

Table 2: Hypothetical Docking Results

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| EGFR (e.g., 2GS2) | -9.2 | THR766, THR830 | Hydrogen Bond |

| EGFR (e.g., 2GS2) | -9.2 | LEU718, VAL726 | Hydrophobic |

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations model the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time.[18] This step is crucial for assessing the stability of the predicted binding pose.[19] A ligand that appears potent in docking may be unstable and dissociate quickly in a dynamic system.

Protocol 5: MD Simulation using GROMACS

-

System Preparation:

-

Use the top-ranked docked pose from Protocol 4 as the starting structure.

-

Select an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand). Generate the topology files for both the protein and the ligand.[20]

-

Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes.

-

Equilibration: Conduct a two-phase equilibration. First, in an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, in an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.[20] This is a self-validating step; the system must reach equilibrium before the production run.

-

Production MD: Run the production simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.[12]

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is structurally stable and the ligand remains bound in its initial pose.[12]

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein. High fluctuation in the active site could impact ligand binding.

-

Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation.

-

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage in silico workflow to characterize the therapeutic potential of this compound. By integrating ADMET prediction, target identification, molecular docking, and molecular dynamics simulations, we can build a comprehensive, data-driven hypothesis about the molecule's mechanism of action and drug-likeness.

The culmination of this process is a candidate profile that is not only supported by a strong binding affinity score but is validated by a stable dynamic interaction and a favorable pharmacokinetic profile. Such a result provides a powerful rationale for advancing the compound to the next stage of the drug discovery pipeline: in vitro experimental validation. The computational predictions for target engagement and cellular activity can now be directly tested in the laboratory, demonstrating the seamless integration of computational and experimental science in modern drug development.

References

- 1. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. aurlide.fi [aurlide.fi]

- 7. bitesizebio.com [bitesizebio.com]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. fiveable.me [fiveable.me]

- 10. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 11. asianpubs.org [asianpubs.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. KBbox: Methods [kbbox.h-its.org]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 17. Small molecule docking – Bonvin Lab [bonvinlab.org]

- 18. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. bioinformaticsreview.com [bioinformaticsreview.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole Analogs

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific series of these compounds: 2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole analogs. By systematically exploring the impact of structural modifications on the bromopyridine and phenyl rings, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics. This document synthesizes findings from disparate studies to construct a coherent SAR narrative, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its planarity, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive component in drug design.[1] The hybridization of this versatile core with other pharmacologically active moieties, such as pyridine and substituted phenyl rings, has led to the development of compounds with enhanced biological profiles. The parent compound, this compound, serves as a key starting point for SAR exploration, with the bromine atom on the pyridine ring and the substitutable phenyl ring offering prime locations for chemical modification to modulate potency and selectivity.

Synthetic Strategy: A Pathway to Novel Analogs

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established process in organic chemistry. The most common and efficient route involves the cyclodehydration of 1,2-diacylhydrazines, which are typically formed from the reaction of an acid hydrazide with a carboxylic acid or its derivative. For the synthesis of the core scaffold and its analogs, a multi-step approach is generally employed, starting from commercially available materials.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis, which can be adapted for the creation of various analogs by substituting the starting materials.

Step 1: Synthesis of 5-Bromonicotinohydrazide

-

To a solution of methyl 5-bromonicotinate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid, 5-bromonicotinohydrazide, is washed with cold diethyl ether and dried. The product is typically used in the next step without further purification.

Step 2: Synthesis of N'-Benzoyl-5-bromonicotinohydrazide

-

Dissolve 5-bromonicotinohydrazide (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield N'-benzoyl-5-bromonicotinohydrazide.

Step 3: Cyclodehydration to form this compound

-

To N'-benzoyl-5-bromonicotinohydrazide (1 equivalent), add an excess of a dehydrating agent such as phosphorus oxychloride (POCl₃).

-

Reflux the mixture for 2-4 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Exploring the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs can be systematically modulated by introducing various substituents on both the pyridine and phenyl rings. The following sections dissect the SAR based on available literature for related compounds, providing a predictive framework for designing more potent and selective agents.

Modifications of the 5-Phenyl Ring

The phenyl ring at the 5-position of the oxadiazole core is a prime target for substitution to explore its impact on biological activity. The electronic nature and steric bulk of the substituents can significantly influence the compound's interaction with its biological target.

-

Electron-Donating Groups (EDGs): The introduction of electron-donating groups such as methoxy (-OCH₃) or methyl (-CH₃) at the para-position of the phenyl ring has been shown in some related 2,5-diaryl-1,3,4-oxadiazole series to enhance anticancer activity. This is potentially due to increased electron density on the aromatic system, which may favor interactions with the target protein.

-

Electron-Withdrawing Groups (EWGs): Conversely, the presence of electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) can also lead to potent analogs. For instance, a study on quinoline-oxadiazole hybrids found that derivatives with a 2-(4-nitrophenyl)-1,3,4-oxadiazole moiety exhibited significant cytotoxic effects.[1] Halogen substitutions, particularly chlorine and fluorine, are common in drug design to enhance membrane permeability and metabolic stability.

-

Steric Hindrance: The size and position of the substituent are critical. Bulky groups at the ortho-position may introduce steric hindrance, potentially disrupting the planarity of the molecule and reducing its binding affinity. However, in some cases, such steric bulk can confer selectivity for a particular target.

Modifications of the 5-Bromopyridin-3-YL Ring

The pyridine ring, particularly with its bromine substituent, offers another avenue for SAR exploration.

-

Position of the Nitrogen Atom: The position of the nitrogen atom in the pyridine ring is crucial for the molecule's overall geometry and its ability to act as a hydrogen bond acceptor. Analogs with the pyridine nitrogen at different positions (e.g., 2-pyridyl or 4-pyridyl) have shown varying levels of activity in different assays. For example, a 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole was identified as a promising anticancer agent.[2][3]

-

The Role of the Bromine Atom: The bromine atom at the 5-position of the pyridine ring contributes to the lipophilicity of the molecule and can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Replacing bromine with other halogens (F, Cl, I) or with other functional groups can fine-tune the electronic and steric properties of this part of the molecule. For instance, replacing bromine with a smaller, more electronegative fluorine atom could alter the electrostatic potential and hydrogen bonding capabilities.

-

Substitution on the Pyridine Ring: Introducing additional substituents on the pyridine ring can further modulate the compound's properties. For example, adding a methyl or amino group could alter the solubility and basicity of the molecule.

Summary of SAR Findings

To provide a clear overview of the potential SAR, the following table summarizes the expected impact of various substitutions based on data from related compound series. The activity data, where available, is often presented as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Analog Modification | Position of Substitution | Substituent | Expected Impact on Anticancer Activity | Rationale |

| Phenyl Ring | para | -OCH₃ (EDG) | Increase | Enhanced electron density may favor target binding. |

| Phenyl Ring | para | -Cl (EWG) | Increase | Improved lipophilicity and potential for halogen bonding. |

| Phenyl Ring | meta | -Cl, -Cl (di-substituted) | Significant Increase | As seen in related pyridine-oxadiazole hybrids, meta-disubstitution can enhance cytotoxicity.[3][4] |

| Phenyl Ring | ortho | Bulky groups | Decrease | Steric hindrance may disrupt planarity and binding. |

| Pyridine Ring | 5-position | -F (replacing -Br) | Variable | Alters electronegativity and potential for hydrogen bonding. |

| Pyridine Ring | 5-position | -H (unsubstituted) | Decrease | The halogen is often crucial for activity. |

Biological Evaluation: Protocols for Assessing Anticancer Activity

A critical component of any SAR study is the robust biological evaluation of the synthesized analogs. For potential anticancer agents, a tiered screening approach is typically employed, starting with in vitro cytotoxicity assays against a panel of cancer cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Treatment: Remove the medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., 5-fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for the MTT cytotoxicity assay.

Mechanistic Studies: Enzyme Inhibition Assays

Many anticancer drugs exert their effects by inhibiting specific enzymes that are crucial for cancer cell proliferation and survival.[6] If a specific molecular target is hypothesized for the this compound analogs, a targeted enzyme inhibition assay should be performed.

General Protocol for Enzyme Inhibition Assay:

-

Assay Buffer Preparation: Prepare a buffer solution that is optimal for the activity of the target enzyme.

-

Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate at known concentrations.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, the enzyme, and the test compound at various concentrations. Include a control without the inhibitor and a blank without the enzyme.

-

Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR landscape, though not fully elucidated for this specific series, can be inferred from related structures, suggesting that modifications to both the phenyl and bromopyridine rings can significantly impact biological activity. The introduction of electron-donating or -withdrawing groups on the phenyl ring and the manipulation of the halogen on the pyridine ring are key strategies for optimizing potency.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of these analogs to generate robust and quantitative SAR data. Mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their further development as clinical candidates. The integration of computational methods, such as QSAR and molecular docking, can also aid in the rational design of new derivatives with improved pharmacological profiles.[5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 1,3,4-Oxadiazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The 1,3,4-oxadiazole, a five-membered aromatic heterocycle, has emerged as a cornerstone in contemporary drug discovery and development.[1][2] Its unique structural and electronic properties, including its ability to act as a bioisostere for amide and ester groups and engage in hydrogen bonding, make it a highly versatile scaffold.[3][4] This technical guide provides an in-depth exploration of the 1,3,4-oxadiazole core in medicinal chemistry. We will navigate through its diverse synthetic pathways, delve into its broad spectrum of pharmacological activities, and analyze the critical structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the 1,3,4-oxadiazole motif in their quest for novel therapeutic agents.

Introduction: The Rise of a Versatile Heterocycle

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3,4-oxadiazole ring has garnered significant attention.[5][6] This five-membered ring, containing one oxygen and two nitrogen atoms, is a key structural component in numerous biologically active molecules.[7] Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical properties, metabolic stability, and its capacity to modulate the pharmacological profile of a lead compound.[4]

The 1,3,4-oxadiazole moiety is present in several marketed drugs, demonstrating its clinical significance.[1] For instance, Raltegravir is an antiretroviral drug used in the treatment of HIV, while Zibotentan has been investigated as an anticancer agent.[1] These examples underscore the therapeutic relevance and broad applicability of this heterocyclic system.

dot graph "1_3_4_Oxadiazole_Core_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Core structure of the 1,3,4-oxadiazole ring.

Synthetic Strategies: Building the 1,3,4-Oxadiazole Core

The construction of the 1,3,4-oxadiazole ring can be achieved through various synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

Cyclodehydration of Diacylhydrazines

A prevalent and classical method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines.[8] This reaction is typically facilitated by a range of dehydrating agents. The causality behind this choice lies in the need to remove a molecule of water to promote ring closure.

Common Dehydrating Agents:

-

Phosphorus oxychloride (POCl₃)[9]

-

Thionyl chloride (SOCl₂)[9]

-

Polyphosphoric acid (PPA)[9]

-

Triflic anhydride[9]

The mechanism involves the activation of one of the carbonyl groups by the dehydrating agent, followed by an intramolecular nucleophilic attack by the other carbonyl oxygen, leading to the formation of the oxadiazole ring.

dot graph "Cyclodehydration_of_Diacylhydrazines" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: General scheme for the synthesis of 1,3,4-oxadiazoles via cyclodehydration.

Oxidative Cyclization of Acylhydrazones

Another versatile approach is the oxidative cyclization of N-acylhydrazones, which are readily prepared by condensing acid hydrazides with aldehydes.[7] A variety of oxidizing agents can be employed to effect this transformation, including:

-

Bromine in acetic acid[9]

-

Iodine in the presence of a base[10]

-

Ceric ammonium nitrate (CAN)[7]

-

Potassium permanganate (KMnO₄)[7]

This method offers the advantage of introducing diverse substituents at the 5-position of the oxadiazole ring, derived from the aldehyde starting material.

One-Pot Syntheses

Modern synthetic chemistry often favors one-pot procedures for their efficiency and reduced waste. Several one-pot methods for 1,3,4-oxadiazole synthesis have been developed. For instance, the reaction of carboxylic acids with acid hydrazides in the presence of a coupling reagent and a dehydrating agent can directly yield the desired oxadiazole.[10] Microwave-assisted synthesis has also emerged as a rapid and efficient technique for preparing 1,3,4-oxadiazole derivatives.[10]

A Spectrum of Biological Activities

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its association with a wide array of pharmacological activities.[5][11]

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[2][12] Their mechanisms of action are diverse and include:

-

Enzyme Inhibition: They have been shown to inhibit crucial enzymes involved in cancer progression, such as telomerase, topoisomerase, and histone deacetylases (HDACs).[2]

-

Growth Factor Receptor Inhibition: Some derivatives act as inhibitors of growth factor receptors like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF).[1][13]

-

Tubulin Polymerization Inhibition: Certain 1,3,4-oxadiazoles interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer strategy.[2][13]

-

Signaling Pathway Modulation: There is evidence that some oxadiazoles exert their anticancer effects by targeting signaling pathways like NF-κB.[12][14]

| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles | HT29 (Colon) | 1.3 - 2.0 | Not specified | [15] |

| Diphenylamine-oxadiazole hybrids | HT-29, HepG2 | 0.26 - 0.78 | EGFR and CDK2 inhibition | [1] |

| Mercapto-acetylamido-oxadiazoles | A549 (Lung) | <0.14 - 7.48 | Apoptosis induction |

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for new antimicrobial agents, and 1,3,4-oxadiazoles have emerged as a promising class of compounds.[16][17] They exhibit a broad spectrum of activity, including:

-

Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][18] Some have demonstrated activity comparable or superior to standard antibiotics like ampicillin and ciprofloxacin.[16]

-

Antifungal Activity: Moderate to good antifungal activity has been reported against various fungal strains, with some compounds being compared to ketoconazole.[7]

-

Antitubercular Activity: Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, including drug-resistant strains.[19][20] A potential mechanism of action involves the inhibition of the mycobacterial enoyl reductase (InhA) enzyme.[16]

-

Antiviral Activity: The presence of a 1,3,4-oxadiazole ring is a key feature of the anti-HIV drug Raltegravir.[7]

dot graph "Antimicrobial_Spectrum" { rankdir=TB; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} Caption: Diverse antimicrobial activities of 1,3,4-oxadiazole derivatives.

Anti-inflammatory Activity

1,3,4-Oxadiazole derivatives have been extensively investigated for their anti-inflammatory properties.[21] It is postulated that their mechanism of action may involve the inhibition of prostaglandin biosynthesis.[22] Replacing the carboxylic acid group in some non-steroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring has been shown to retain or even enhance anti-inflammatory activity while potentially reducing ulcerogenic side effects.[23]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For 1,3,4-oxadiazoles, several SAR studies have provided valuable insights:

-

Nature of Substituents at 2- and 5-positions: The type and position of substituents on the aromatic or heterocyclic rings attached to the 2- and 5-positions of the oxadiazole core significantly influence biological activity.[24] For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

-

Lipophilicity and Hydrophilicity: The overall lipophilicity of the molecule, often dictated by the substituents, plays a key role in its pharmacokinetic and pharmacodynamic properties. Balancing lipophilicity is essential for achieving good cell permeability and target engagement.

-

Steric Factors: The size and shape of the substituents can impact the binding affinity of the molecule to its target protein. Bulky groups may cause steric hindrance, while smaller groups might not provide sufficient interaction.

A quantitative structure-activity relationship (QSAR) study on a series of 1,3,4-oxadiazole derivatives with anticancer activity revealed a correlation between their experimental antiproliferative activities and their physicochemical parameters.[15]

The 1,3,4-Oxadiazole as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain biological activity, is a powerful tool in drug design. The 1,3,4-oxadiazole ring is an excellent bioisostere for amide and ester functionalities.[3][4] This substitution can lead to several advantages:

-

Improved Metabolic Stability: The oxadiazole ring is generally more resistant to enzymatic hydrolysis compared to esters and amides, leading to an improved pharmacokinetic profile.

-

Enhanced Potency: The rigid and planar nature of the oxadiazole ring can pre-organize the molecule in a conformation favorable for binding to its target, potentially increasing potency.

-

Modulation of Physicochemical Properties: The replacement of an amide or ester with an oxadiazole can alter properties like polarity and hydrogen bonding capacity, which can be fine-tuned to optimize drug-like characteristics.[25]

However, it is important to note that not all oxadiazole isomers are created equal in their bioisosteric properties. Studies comparing 1,2,4- and 1,3,4-oxadiazoles have shown significant differences in their physical and pharmaceutical properties, likely due to variations in hydrogen bond acceptor and donor strengths.[26]

Experimental Protocols

To provide practical insights, this section outlines a representative synthesis of a 2,5-disubstituted 1,3,4-oxadiazole and a common in vitro anticancer assay.

Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole

This protocol describes a two-step synthesis involving the formation of a diacylhydrazine followed by cyclodehydration.

Step 1: Synthesis of N'-benzoyl-4-chlorobenzohydrazide

-

To a solution of 4-chlorobenzohydrazide (1.0 g, 5.86 mmol) in 20 mL of dry dichloromethane (DCM) in an ice bath, add triethylamine (0.82 mL, 5.86 mmol).

-

Slowly add benzoyl chloride (0.68 mL, 5.86 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure diacylhydrazine.

Step 2: Cyclodehydration to form 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole

-

To a flask containing N'-benzoyl-4-chlorobenzohydrazide (0.5 g, 1.82 mmol), add phosphorus oxychloride (5 mL).

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Purify the crude product by column chromatography or recrystallization from a suitable solvent.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

-

Cell Culture: Culture a suitable cancer cell line (e.g., A549, MCF-7, or HT-29) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized 1,3,4-oxadiazole compounds in the culture medium. Replace the old medium in the 96-well plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like cisplatin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Future Perspectives and Conclusion

The 1,3,4-oxadiazole nucleus continues to be a highly attractive scaffold in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies that are more environmentally friendly and efficient. Furthermore, the exploration of new biological targets for 1,3,4-oxadiazole derivatives will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. The combination of rational drug design, guided by SAR and computational studies, with high-throughput screening will accelerate the identification of potent and selective 1,3,4-oxadiazole-based drug candidates.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

- 11. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijfmr.com [ijfmr.com]

- 13. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 15. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 17. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijmspr.in [ijmspr.in]

- 19. tandfonline.com [tandfonline.com]

- 20. Novel 1,3,4-oxadiazoles as antitubercular agents with limited activity against drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 26. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2-(5-Bromopyridin-3-YL)-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This protocol is designed for researchers and scientists in both academic and industrial settings, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction to 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic properties, which makes it a valuable component in the design of novel therapeutic agents.[6] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a cornerstone of medicinal chemistry, with numerous methods developed for their preparation.[1][7][8]

The target molecule, this compound, incorporates a bromopyridine moiety, a common functional group in pharmacologically active compounds, which can be readily modified for structure-activity relationship (SAR) studies.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a reliable and well-documented two-step process. The general approach involves the initial formation of an N'-acyl-5-bromonicotinohydrazide intermediate, followed by a cyclodehydration reaction to yield the final 1,3,4-oxadiazole. This method is widely applicable for the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles.[9][10]

Caption: Overall workflow for the synthesis of the target oxadiazole.

Part 1: Preparation of Key Intermediates

Protocol 1.1: Synthesis of 5-Bromonicotinohydrazide

The synthesis of 5-bromonicotinohydrazide is a critical first step. This protocol is adapted from established procedures for the hydrazinolysis of nicotinic acid derivatives.[11]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 5-Bromonicotinic acid | 202.01 | 10.1 g | 0.05 | - |

| Thionyl chloride (SOCl₂) | 118.97 | 8.7 mL (14.3 g) | 0.12 | Use in a fume hood. |

| Methanol (anhydrous) | 32.04 | 100 mL | - | - |

| Hydrazine hydrate (~64%) | 50.06 | 7.5 mL | ~0.15 | Corrosive. Handle with care. |

| Diethyl ether | 74.12 | As needed | - | For washing. |

Procedure:

-

Esterification: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromonicotinic acid (10.1 g, 0.05 mol) in anhydrous methanol (100 mL).

-

Carefully add thionyl chloride (8.7 mL, 0.12 mol) dropwise to the suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Hydrazinolysis: To the resulting crude methyl 5-bromonicotinate, add hydrazine hydrate (7.5 mL, ~0.15 mol) and ethanol (50 mL).

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture in an ice bath. The product, 5-bromonicotinohydrazide, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Protocol 1.2: Synthesis of Benzoyl Chloride

Benzoyl chloride is a common acylating agent. It can be synthesized from benzoic acid using various chlorinating agents.[12] Thionyl chloride is a convenient and effective choice for laboratory-scale preparations.[13][14][15]

Materials and Reagents: